Gabapentin

Vue d'ensemble

Description

Elle a été approuvée pour la première fois en 1993 et est depuis devenue un médicament largement prescrit pour diverses affections, notamment la neuropathie diabétique, la névralgie post-herpétique et la douleur centrale . La gabapentine est structurellement liée au neurotransmetteur acide gamma-aminobutyrique (GABA), bien qu'elle n'interagisse pas avec les récepteurs GABA .

Mécanisme D'action

Target of Action

Gabapentin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), primarily targets the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system . This subunit is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .

Mode of Action

Instead, it binds to the alpha-2-delta protein subunit, thereby blocking the excitatory influx of calcium . This action reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . It also inhibits glutamate release and interferes with the activation of NMDA (N-methyl-D-aspartate) receptors .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects . It also inhibits NF-kB activation and subsequent production of inflammatory cytokines . Furthermore, it stimulates the purinergic adenosine A1 receptor, which supports its anti-inflammatory and wound-healing properties .

Pharmacokinetics

This compound has an attractive pharmacokinetic profile. It is absorbed by an active and saturable transport system, and has a high volume of distribution . Its bioavailability is 27–60%, inversely proportional to dose; a high-fat meal also increases bioavailability . The elimination half-life is 5 to 7 hours, and it is excreted by the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces excitatory neurotransmission by decreasing glutamate release, thereby interfering with the activation of NMDA receptors . It also enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors . These actions contribute to its antinociceptive, anticonvulsant, and anxiolytic-like effects . Additionally, this compound displays inhibition of NF-kB activation and subsequent production of inflammatory cytokines , and stimulates the purinergic adenosine A1 receptor, supporting its anti-inflammatory and wound-healing properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound’s absorption is affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, this compound’s excretion can be affected by kidney function, with lower doses recommended in those with kidney disease

Analyse Biochimique

Biochemical Properties

Gabapentin interacts with several enzymes, proteins, and other biomolecules. It does not bind to GABA receptors as initially expected . Instead, it exhibits several distinct pharmacological activities, including binding to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, thereby blocking the excitatory influx of calcium . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It inhibits glutamate release and interferes with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABA_A receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects . Additionally, this compound displays inhibition of NF-kB activation and subsequent production of inflammatory cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system, blocking the excitatory influx of calcium . This binding interaction reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . It also inhibits glutamate release and interferes with the activation of NMDA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound enhances the function of glutamic acid decarboxylase (GAD), responsible for synthesizing GABA, and inhibits GABA-transaminase, responsible for its degradation, but only at high concentrations . This compound’s effects on GABA and glutamate synthetic and metabolizing enzymes reveal a complex pattern of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound was found to be useful in the treatment of epilepsy, as well as chronic, neuropathic, and post-operative pain and anxiety in dogs . In cats, it was effective in post-ovariohysterectomy-related pain and in the management of anxiety . In horses, it has been administered as an analgesic for chronic pain .

Metabolic Pathways

This compound is not appreciably metabolized in humans . In humans, metabolites account for less than 1% of an administered dose, with the remainder being excreted as unchanged parent drug in the urine .

Transport and Distribution

Absorption of this compound is thought to occur solely via facilitated transport by the LAT1 transporter within the intestines . As this process is saturable, the oral bioavailability of this compound is inversely proportional to the administered dose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La gabapentine peut être synthétisée selon plusieurs méthodes, notamment la transposition de Hofmann du monoamide de l'acide 1,1-cyclohexane diacétique. Ce processus implique l'utilisation d'un précurseur d'ammoniac ou d'une solution d'ammoniac-isopropanol pré-générée . Une autre méthode implique la réaction de la cyclohexanone et du cyanoacétate de méthyle, suivie d'une hydrolyse et d'une fermeture de cycle pour former l'acide cyclohexanediacétique, qui est ensuite converti en gabapentine par transposition .

Méthodes de production industrielle : La production industrielle de la gabapentine implique généralement le processus continu de synthèse du sel de gabapentine à partir d'une solution alcoolique extraite, suivi d'une cristallisation . Cette méthode assure un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La gabapentine subit diverses réactions chimiques, notamment la lactamisation intramoléculaire, qui peut se produire sous contrainte thermique et mécanique . Cette réaction conduit à la formation d'un cycle lactame, qui peut affecter la stabilité du composé.

Réactifs et conditions courants : Les réactifs couramment utilisés dans la synthèse de la gabapentine comprennent l'ammoniac, l'hydroxyde de sodium et l'hypochlorite de sodium . Les réactions se produisent généralement sous des conditions de température et de pH contrôlées pour garantir l'obtention du produit souhaité.

Produits principaux : Le produit principal formé à partir de la synthèse de la gabapentine est l'acide 1-(aminométhyl)cyclohexaneacétique. D'autres sous-produits peuvent inclure divers intermédiaires tels que l'acide cyclohexanediacétique et ses dérivés .

4. Applications de la recherche scientifique

La gabapentine a un large éventail d'applications de recherche scientifique, y compris son utilisation en chimie, en biologie, en médecine et dans l'industrie. En médecine, elle est utilisée pour traiter l'épilepsie, la douleur neuropathique et le syndrome des jambes sans repos . Elle a également été explorée pour son potentiel dans le traitement des troubles psychiatriques, des douleurs neuropathiques aiguës et chroniques et des troubles du sommeil . En chimie, la gabapentine est étudiée pour ses structures cristallines uniques et son polymorphisme . De plus, elle a des applications dans le développement de formulations topiques pour les maladies de la surface oculaire .

5. Mécanisme d'action

Le mécanisme d'action précis de la gabapentine n'est pas complètement compris. On sait qu'elle se lie à la sous-unité alpha-2-delta des canaux calciques dépendants du voltage dans le système nerveux central, inhibant ainsi l'afflux excitateur de calcium . Cette action réduit la libération de neurotransmetteurs excitateurs et module l'excitabilité neuronale. La gabapentine améliore également la synthèse de l'acide gamma-aminobutyrique et inhibe la libération du glutamate .

Applications De Recherche Scientifique

Gabapentin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, it is used to treat epilepsy, neuropathic pain, and restless legs syndrome . It has also been explored for its potential in treating psychiatric disorders, acute and chronic neuropathic pain, and sleep disturbances . In chemistry, this compound is studied for its unique crystal structures and polymorphism . Additionally, it has applications in the development of topical formulations for ocular surface diseases .

Comparaison Avec Des Composés Similaires

La gabapentine est structurellement et fonctionnellement liée à d'autres gabapentinoïdes, comme la prégabaline . Les deux composés sont utilisés pour traiter des affections similaires, notamment la douleur neuropathique et l'épilepsie. la gabapentine a un index thérapeutique plus large et un profil d'effets indésirables relativement bénin par rapport aux autres antiépileptiques . D'autres composés similaires comprennent l'acide gamma-aminobutyrique (GABA) et divers composés GABAergiques . La liaison unique de la gabapentine à la sous-unité alpha-2-delta des canaux calciques dépendants du voltage la distingue des autres composés de sa classe .

Propriétés

IUPAC Name |

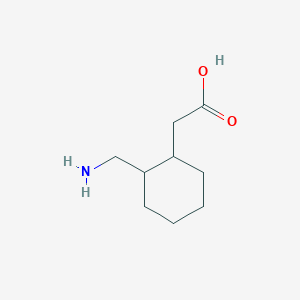

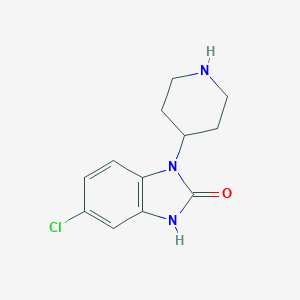

2-[1-(aminomethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Record name | gabapentin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gabapentin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020074 | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4), >100mg/mL, In water, 4.49X10+3 mg/L at 25 °C, Freely soluble in water, Freely soluble in alkaline and acidic solutions | |

| Record name | SID855579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism through which gabapentin exerts its therapeutic effects is unclear. The primary mode of action appears to be at the auxillary α2δ-1 subunit of voltage-gated calcium channels (though a low affinity for the α2δ-2 subunit has also been reported). The major function of these subunits is to facilitate the movement of pore-forming α1 subunits of calcium channels from the endoplasmic reticulum to the cell membrane of pre-synaptic neurons. There is evidence that chronic pain states can cause an increase in the expression of α2δ subunits and that these changes correlate with hyperalgesia. Gabapentin appears to inhibit the action of α2δ-1 subunits, thus decreasing the density of pre-synaptic voltage-gated calcium channels and subsequent release of excitatory neurotransmitters. It is likely that this inhibition is also responsible for the anti-epileptic action of gabapentin. There is some evidence that gabapentin also acts on adenosine receptors and voltage-gated potassium channels, though the clinical relevance of its action at these sites is unclear., Although the exact mechanism by which gabapentin exerts its analgesic effects is not known, the drug has been shown to prevent allodynia (pain-related behavior in response to normally innocuous stimuli) and hyperalgesia (exaggerated response to painful stimuli) in several models of neuropathic pain. Gabapentin also has been shown to decrease pain-related responses after peripheral inflammation in animals; however, the drug has not altered immediate pain-related behaviors. The clinical relevance of these findings is not known. In vitro studies demonstrate that gabapentin binds to the alpha2delta subunit of voltage-activated calcium channels; however, the clinical importance of this effect is not known., Gabapentin is an anticonvulsant agent structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is a prodrug of gabapentin that is rapidly converted to gabapentin following oral administration; the therapeutic effects of gabapentin enacarbil are attributed to gabapentin. Although gabapentin was developed as a structural analog of GABA that would penetrate the blood-brain barrier (unlike GABA) and mimic the action of GABA at inhibitory neuronal synapses, the drug has no direct GABA-mimetic action and its precise mechanism of action has not been elucidated., Results of some studies in animals indicate that gabapentin protects against seizure and/or tonic extensions induced by the GABA antagonists picrotoxin and bicuculline or by GABA synthesis inhibitors (e.g., 3-mercaptopropionic acid, isonicotinic acid, semicarbazide). However, gabapentin does not appear to bind to GABA receptors nor affect GABA reuptake or metabolism and does not act as a precursor of GABA or of other substances active at GABA receptors. Gabapentin also has no affinity for binding sites on common neuroreceptors (e.g., benzodiazepine; glutamate; quisqualate; kainate; strychnine-insensitive or -sensitive glycine; alpha1-, alpha2-, or beta-adrenergic; adenosine A1 or A2; cholinergic [muscarinic or nicotinic]; dopamine D1 or D2; histamine H1; type 1 or 2 serotonergic [5-HT1 or 5-HT2]; opiate mc, delta, or k) or ion channels (e.g., voltage-sensitive calcium channel sites labeled with nitrendipine or diltiazem, voltage-sensitive sodium channel sites labeled with batrachotoxinin A 20alpha-benzoate). Conflicting results have been reported in studies of gabapentin affinity for and activity at N-methyl-d-aspartic acid (NMDA) receptors., Currently, the clinical management of visceral pain remains unsatisfactory for many patients suffering from this disease. While preliminary animal studies have suggested the effectiveness of gabapentin in successfully treating visceral pain, the mechanism underlying its analgesic effect remains unclear. Evidence from other studies has demonstrated the involvement of protein kinase C (PKC) and extracellular signal-regulated kinase1/2 (ERK1/2) in the pathogenesis of visceral inflammatory pain. In this study, we tested the hypothesis that gabapentin produces analgesia for visceral inflammatory pain through its inhibitory effect on the PKC-ERK1/2 signaling pathway. Intracolonic injections of formalin were performed in rats to produce colitis pain. Our results showed that visceral pain behaviors in these rats decreased after intraperitoneal injection of gabapentin. These behaviors were also reduced by intrathecal injections of the PKC inhibitor, H-7, and the ERK1/2 inhibitor, PD98059. Neuronal firing of wide dynamic range neurons in L6-S1 of the rat spinal cord dorsal horn were significantly increased after intracolonic injection of formalin. This increased firing rate was inhibited by intraperitoneal injection of gabapentin and both the individual and combined intrathecal application of H-7 and PD98059. Western blot analysis also revealed that PKC membrane translocation and ERK1/2 phosphorylation increased significantly following formalin injection, confirming the recruitment of PKC and ERK1/2 during visceral inflammatory pain. These effects were also significantly reduced by intraperitoneal injection of gabapentin. Therefore, we concluded that the analgesic effect of gabapentin on visceral inflammatory pain is mediated through suppression of PKC and ERK1/2 signaling pathways. Furthermore, we found that the PKC inhibitor, H-7, significantly diminished ERK1/2 phosphorylation levels, implicating the involvement of PKC and ERK1/2 in the same signaling pathway. Thus, our results suggest a novel mechanism of gabapentin-mediated analgesia for visceral inflammatory pain through a PKC-ERK1/2 signaling pathway that may be a future therapeutic target for the treatment of visceral inflammatory pain., The gabapentinoids (pregabalin and gabapentin) are first line treatments for neuropathic pain. They exert their actions by binding to the alpha2delta (a2d) accessory subunits of voltage-gated Ca2+ channels. Because these subunits interact with critical aspects of the neurotransmitter release process, gabapentinoid binding prevents transmission in nociceptive pathways. Gabapentinoids also reduce plasma membrane expression of voltage-gated Ca2+ channels but this may have little direct bearing on their therapeutic actions. In animal models of neuropathic pain, gabapentinoids exert an anti-allodynic action within 30 minutes but most of their in vitro effects are 30-fold slower, taking at least 17 hours to develop. This difference may relate to increased levels of a2d expression in the injured nervous system. Thus, in situations where a2d is experimentally upregulated in vitro, gabapentinoids act within minutes to interrupt trafficking of a2d subunits to the plasma membrane within nerve terminals. When a2d is not up-regulated, gabapentinoids act slowly to interrupt trafficking of a2d protein from cell bodies to nerve terminals. This improved understanding of the mechanism of gabapentinoid action is related to their slowly developing actions in neuropathic pain patients, to the concept that different processes underlie the onset and maintenance of neuropathic pain and to the use of gabapentinoids in management of postsurgical pain. | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid; crystals from ethanol/ether | |

CAS No. |

60142-96-3 | |

| Record name | Gabapentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gabapentin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gabapentin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW7F3G59X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-166 °C; also reported as 165-167 °C, 165 - 167 °C | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)